
Methyl o-butylhomoserinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl o-butylhomoserinate is an organic compound with the molecular formula C9H19NO3 It is a derivative of homoserine, an amino acid, and features a methyl group and a butyl group attached to the homoserine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl o-butylhomoserinate typically involves the esterification of homoserine with methanol and butanol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond. The general reaction scheme is as follows:
Esterification: Homoserine reacts with methanol and butanol in the presence of sulfuric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The process involves:
Raw Materials: Homoserine, methanol, butanol, and sulfuric acid.
Reaction Setup: Continuous flow reactors with precise temperature and pressure control.
Purification: The product is purified using distillation or recrystallization techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl o-butylhomoserinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
Methyl o-butylhomoserinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of Methyl o-butylhomoserinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of homoserine and alcohols. The compound may also participate in signaling pathways by modulating the activity of receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl homoserinate: Lacks the butyl group, making it less hydrophobic.
Butyl homoserinate: Lacks the methyl group, affecting its reactivity and solubility.
Ethyl homoserinate: Contains an ethyl group instead of a butyl group, altering its chemical properties.
Uniqueness
Methyl o-butylhomoserinate is unique due to the presence of both methyl and butyl groups, which confer distinct chemical properties such as increased hydrophobicity and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H19NO3 |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
methyl 2-amino-4-butoxybutanoate |
InChI |
InChI=1S/C9H19NO3/c1-3-4-6-13-7-5-8(10)9(11)12-2/h8H,3-7,10H2,1-2H3 |
Clave InChI |
GXTVPFUJEXDXEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)
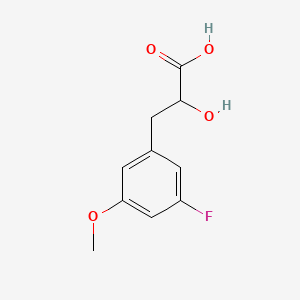
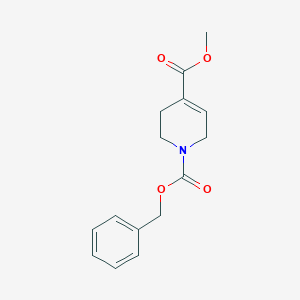
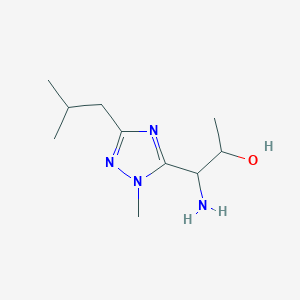
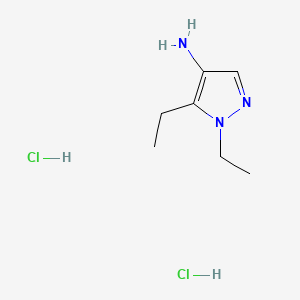
![Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15301930.png)
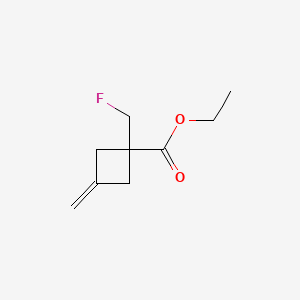
![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)
![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)

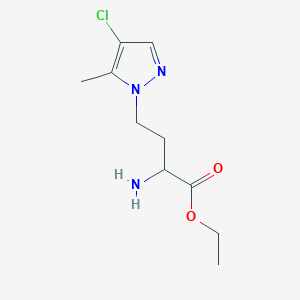
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)
